molecular formula C20H24N4O5 B14962043 ethyl 2-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate

ethyl 2-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate

Cat. No.: B14962043
M. Wt: 400.4 g/mol
InChI Key: KUUFCPWQQILXDM-UHFFFAOYSA-N
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Description

ETHYL 2-{[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyridopyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl bromoacetate, potassium carbonate, and various solvents such as ethanol and acetone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Techniques like continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

ETHYL 2-{[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-{[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-{[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE is unique due to its specific combination of functional groups and the pyridopyridazine core. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C20H24N4O5

Molecular Weight

400.4 g/mol

IUPAC Name

ethyl 2-[2-(4-ethoxyanilino)-2-oxoethyl]-3-oxo-7,8-dihydro-5H-pyrido[4,3-c]pyridazine-6-carboxylate

InChI

InChI=1S/C20H24N4O5/c1-3-28-16-7-5-15(6-8-16)21-18(25)13-24-19(26)11-14-12-23(20(27)29-4-2)10-9-17(14)22-24/h5-8,11H,3-4,9-10,12-13H2,1-2H3,(H,21,25)

InChI Key

KUUFCPWQQILXDM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C=C3CN(CCC3=N2)C(=O)OCC

Origin of Product

United States

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